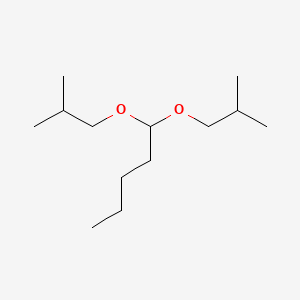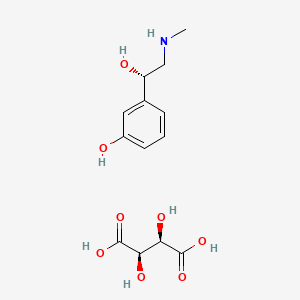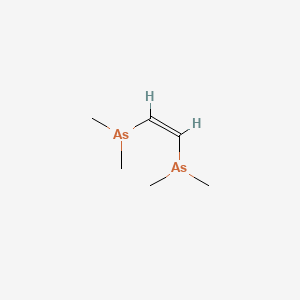
2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is a complex phospholipid compound. It is characterized by its amphiphilic nature, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) properties. This compound is significant in various biological and industrial applications due to its unique structural features and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate typically involves the esterification of glycerol with palmitic acid and stearic acid, followed by the introduction of the trimethylammonioethyl phosphate group. The process can be summarized in the following steps:
Esterification: Glycerol is esterified with palmitic acid and stearic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Phosphorylation: The resulting diester is then reacted with 2-(trimethylammonio)ethyl phosphate under basic conditions, often using a base like sodium hydroxide or potassium hydroxide, to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of high-purity reagents and controlled reaction conditions ensures the consistency and quality of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired compound from by-products and unreacted starting materials.
Chemical Reactions Analysis
Types of Reactions
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds in the compound can be hydrolyzed under acidic or basic conditions, leading to the formation of glycerol, palmitic acid, stearic acid, and 2-(trimethylammonio)ethyl phosphate.
Oxidation: The fatty acid chains can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The phosphate group can participate in nucleophilic substitution reactions, where the trimethylammonio group can be replaced by other nucleophiles.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide at elevated temperatures.
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to achieve substitution reactions.
Major Products
Hydrolysis: Glycerol, palmitic acid, stearic acid, and 2-(trimethylammonio)ethyl phosphate.
Oxidation: Oxidized fatty acids and derivatives.
Substitution: Various substituted phospholipid derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying lipid behavior and interactions in various environments.
Biology: Plays a role in membrane biology studies, particularly in understanding membrane fluidity and permeability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form liposomes and other vesicular structures.
Industry: Utilized in the formulation of cosmetics and personal care products for its emulsifying and moisturizing properties.
Mechanism of Action
The mechanism of action of 2-(palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is largely dependent on its amphiphilic nature. In biological systems, it integrates into lipid bilayers, affecting membrane fluidity and permeability. The trimethylammonio group interacts with negatively charged components of the membrane, stabilizing the structure and influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
Phosphatidylcholine: Another phospholipid with a choline head group, commonly found in cell membranes.
Phosphatidylethanolamine: Similar structure but with an ethanolamine head group, also a major component of biological membranes.
Phosphatidylserine: Contains a serine head group, involved in signaling pathways and apoptosis.
Uniqueness
2-(Palmitoyloxy)-3-(stearoyloxy)propyl 2-(trimethylammonio)ethyl phosphate is unique due to its specific combination of fatty acid chains and the trimethylammonioethyl phosphate head group. This combination imparts distinct physical and chemical properties, making it particularly useful in specialized applications such as targeted drug delivery and advanced material formulations.
Properties
CAS No. |
10589-48-7 |
|---|---|
Molecular Formula |
C42H84NO7P+2 |
Molecular Weight |
746.1 g/mol |
IUPAC Name |
2-[(2-hexadecanoyloxy-3-octadecanoyloxypropoxy)-oxophosphaniumyl]oxyethyl-trimethylazanium |
InChI |
InChI=1S/C42H84NO7P/c1-6-8-10-12-14-16-18-20-21-23-24-26-28-30-32-34-41(44)47-38-40(39-49-51(46)48-37-36-43(3,4)5)50-42(45)35-33-31-29-27-25-22-19-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/q+2 |
InChI Key |
YBHAPKZYFZADDW-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(CO[P+](=O)OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


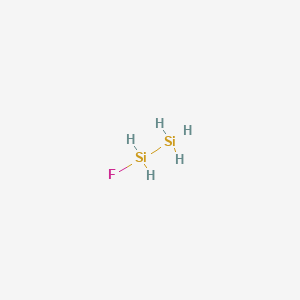
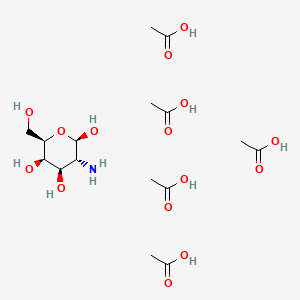
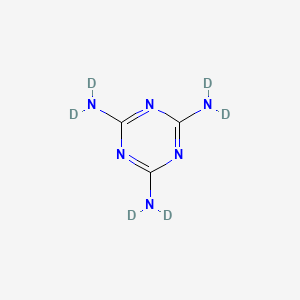
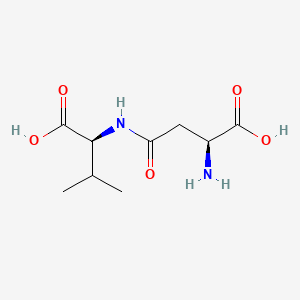
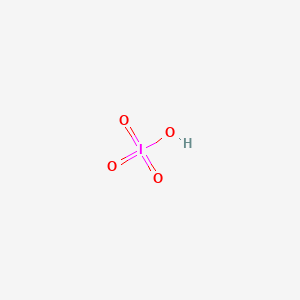
![Methyl 3,12-dimethyl-4,14-dioxatricyclo[9.3.0.03,5]tetradeca-1(11),12-diene-8-carboxylate](/img/structure/B576520.png)

